molecular formula C14H13N3O3 B10969745 (2Z)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-nitro-1-phenylprop-2-en-1-one

(2Z)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-nitro-1-phenylprop-2-en-1-one

Cat. No.: B10969745
M. Wt: 271.27 g/mol
InChI Key: KKVNCULOPFMELO-LCYFTJDESA-N
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Description

(Z)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of nitroalkenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE typically involves the condensation of 1,3-dimethyl-5-pyrazolone with a nitroalkene precursor under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized nitrogen species.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. The presence of the nitro group and pyrazole ring suggests that it may exhibit antimicrobial, antifungal, or anti-inflammatory properties.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. The compound’s structure can be modified to enhance its pharmacological properties, making it a candidate for drug development.

Industry

In the industrial sector, (Z)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE
  • (E)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE
  • 3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-NITRO-1-PHENYLPROPANE

Uniqueness

The (Z)-isomer of this compound is unique due to its specific spatial arrangement, which can influence its reactivity and interactions with other molecules. This configuration can result in different chemical and biological properties compared to its (E)-isomer or other similar compounds.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

(Z)-3-(2,5-dimethylpyrazol-3-yl)-2-nitro-1-phenylprop-2-en-1-one

InChI

InChI=1S/C14H13N3O3/c1-10-8-12(16(2)15-10)9-13(17(19)20)14(18)11-6-4-3-5-7-11/h3-9H,1-2H3/b13-9-

InChI Key

KKVNCULOPFMELO-LCYFTJDESA-N

Isomeric SMILES

CC1=NN(C(=C1)/C=C(/C(=O)C2=CC=CC=C2)\[N+](=O)[O-])C

Canonical SMILES

CC1=NN(C(=C1)C=C(C(=O)C2=CC=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

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